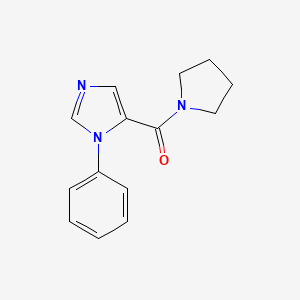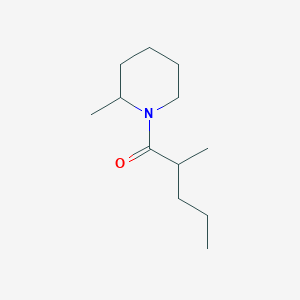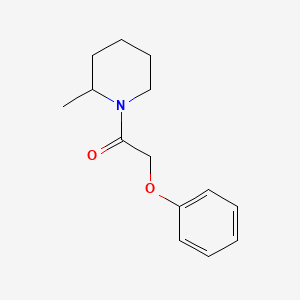![molecular formula C14H17F3N2O3 B7500541 2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)
2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as THP-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP-TFA is a synthetic compound that belongs to the class of piperidine derivatives, and it has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of THP-TFA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
THP-TFA has been found to have a positive effect on various physiological and biochemical processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. THP-TFA has also been found to have a positive effect on neuronal plasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of THP-TFA is its high degree of purity, which makes it an ideal compound for laboratory experiments. Additionally, THP-TFA has a relatively low toxicity profile, which makes it a safe compound for use in animal studies. However, one of the limitations of THP-TFA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on THP-TFA. One area of interest is the potential use of THP-TFA as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, THP-TFA's potential as an analgesic and anti-inflammatory agent makes it a promising candidate for the treatment of chronic pain conditions. Further research is needed to fully understand the therapeutic potential of THP-TFA and its underlying mechanisms of action.
In conclusion, THP-TFA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and anticonvulsant properties, and has a positive effect on memory and cognitive function. While there are limitations to its use in laboratory experiments, THP-TFA's potential as a treatment for various diseases makes it a promising candidate for further research.
Métodos De Síntesis
The synthesis of THP-TFA involves the reaction between 4-(trifluoromethoxy)aniline and 4-hydroxypiperidine in the presence of acetic anhydride and triethylamine. The reaction yields THP-TFA as a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
THP-TFA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, THP-TFA has been found to have a positive effect on memory and cognitive function.
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)22-12-3-1-10(2-4-12)18-13(21)9-19-7-5-11(20)6-8-19/h1-4,11,20H,5-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRXIGBLZZPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)





![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)


